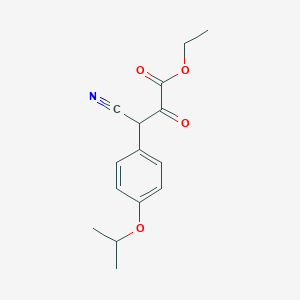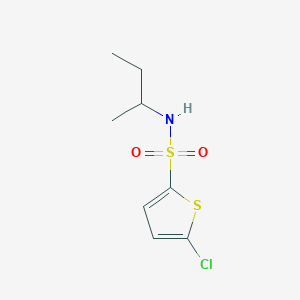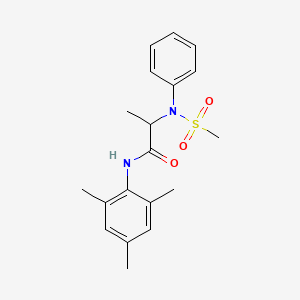
ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate, also known as ethyl 2-cyano-3-(4-isopropoxyphenyl)-2-propenoate, is a chemical compound with the molecular formula C16H19NO4. It is a yellowish powder that is used in scientific research for various purposes.
Mecanismo De Acción
The mechanism of action of ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate is not fully understood. However, it is believed to inhibit the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to a decrease in cell proliferation and ultimately cell death.
Biochemical and physiological effects:
Ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells such as breast cancer, lung cancer, and colon cancer cells. It has also been shown to have antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate in lab experiments is its versatility. It can be used as a building block in the synthesis of other organic compounds and as a ligand in coordination chemistry. In addition, it has potential anticancer and antimicrobial properties, making it a promising compound for further research.
However, one of the limitations of using ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate in lab experiments is its toxicity. It has been shown to be toxic to human cells at high concentrations, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may make it difficult to predict its effects on biological systems.
Direcciones Futuras
There are several future directions for research on ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate. One direction is to further investigate its potential anticancer and antimicrobial properties. Another direction is to study its potential as a fluorescent probe for biological imaging. In addition, further research is needed to fully understand its mechanism of action and its effects on biological systems.
Conclusion:
In conclusion, ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate is a versatile chemical compound that is used in scientific research for various purposes. It can be synthesized using various methods and has potential anticancer and antimicrobial properties. However, its toxicity and mechanism of action need to be further investigated. Overall, ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate is a promising compound for further research in the field of organic chemistry and biological sciences.
Aplicaciones Científicas De Investigación
Ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate is used in scientific research for various purposes. It is commonly used as a building block in the synthesis of other organic compounds. It is also used as a ligand in coordination chemistry and as a fluorescent probe for biological imaging. In addition, it has been studied for its potential anticancer and antimicrobial properties.
Propiedades
IUPAC Name |
ethyl 3-cyano-2-oxo-3-(4-propan-2-yloxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-4-19-15(18)14(17)13(9-16)11-5-7-12(8-6-11)20-10(2)3/h5-8,10,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFFQUPVBLZFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyano-2-oxo-3-[4-(propan-2-yloxy)phenyl]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4068742.png)
![ethyl 2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4068744.png)

![4-[(5-chloro-2-thienyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4068757.png)
![N-allyl-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4068768.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B4068780.png)

![{4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]phenyl}methanol](/img/structure/B4068788.png)
![2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B4068802.png)
![N-(4-ethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4068806.png)
![3-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4068810.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)benzamide](/img/structure/B4068817.png)
![N-allyl-1-(4-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4068835.png)
